molecular formula C19H13Cl2F2N3O2S B4605121 N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Cat. No.: B4605121
M. Wt: 456.3 g/mol
InChI Key: BJSMJOLIOVVFMY-UHFFFAOYSA-N
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Description

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both chloro and difluoromethoxy groups, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F2N3O2S/c20-12-3-1-11(2-4-12)15-7-8-24-19(26-15)29-10-17(27)25-13-5-6-16(14(21)9-13)28-18(22)23/h1-9,18H,10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSMJOLIOVVFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the pyrimidinyl sulfanyl intermediate: This step involves the reaction of 4-(4-chlorophenyl)-2-pyrimidinyl sulfanyl with appropriate reagents under controlled conditions.

    Introduction of the difluoromethoxy group: This is achieved through a substitution reaction where the difluoromethoxy group is introduced to the aromatic ring.

    Final coupling reaction: The final step involves coupling the intermediate compounds to form the target compound under specific reaction conditions, such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and pH adjustments to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It is used in the development of new materials and chemical processes, leveraging its reactivity and stability.

Mechanism of Action

The mechanism by which N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the application and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[3-CHLORO-4-(METHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
  • N~1~-[3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Uniqueness

The presence of the difluoromethoxy group in N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it unique and valuable for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

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